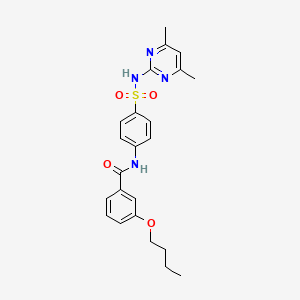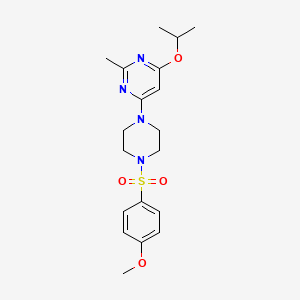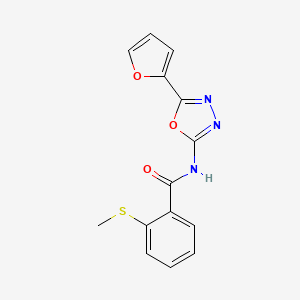![molecular formula C18H17NO2 B3010765 N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide CAS No. 1795194-61-4](/img/structure/B3010765.png)
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide and its derivatives have been explored in various synthetic and chemical reactivity studies, showcasing the compound's versatility in organic synthesis. The compound's synthesis involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This thioamide is then oxidized to synthesize derivatives like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Photophysical Properties
Research has delved into the photophysical properties of N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide derivatives, with studies on compounds like 1-vinylidene-naphthofurans demonstrating thermally reversible photochromism when adsorbed on silica gel. This unique behavior under UV or sunlight irradiation showcases potential applications in photoresponsive materials (Sousa et al., 2013).
Catalysis and Molecular Assembly
The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes has been explored to access protected 1-naphthol derivatives efficiently. This process highlights the compound's utility in catalysis and the synthesis of complex molecular structures, including benzocoumarins, with significant implications for pharmaceutical and material sciences (Wang et al., 2012).
Anti-Proliferative and Apoptotic Effects
Studies on related naphtho[1,2-b] furan derivatives have identified anti-proliferative and apoptotic effects on human hepatoma cells. These effects are mediated through the p38 MAPK and NF-kappaB pathways, offering insights into the therapeutic potential of these compounds in cancer treatment (Chiu et al., 2010).
Antimicrobial and Antiinflammatory Activities
The synthesis and evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles have demonstrated promising antimicrobial activity. Some compounds within this series have also shown antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, indicating the broad biological efficacy of N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide derivatives (Kumaraswamy et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(10-14-8-9-21-12-14)19-18(20)17-7-6-15-4-2-3-5-16(15)11-17/h2-9,11-13H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYBQSXCUSYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)




![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)
![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
![N-(2,6-dimethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3010699.png)
![2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B3010700.png)

